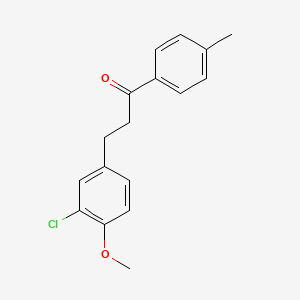

![molecular formula C13H19N3O2 B6352428 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane CAS No. 1153484-33-3](/img/structure/B6352428.png)

1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of 1,2,4-triazole derivatives involves the use of phenacyl chloride derivatives prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

The compound has been utilized in the Betti reaction, which is a three-component condensation process used in organic synthesis . This reaction is significant for producing aminobenzylnaphthols, which can be resolved into enantiomers for use in asymmetric synthesis. The ability to create enantiomerically pure compounds is crucial for the development of pharmaceuticals, as the different enantiomers of a drug can have vastly different biological activities.

Antiviral Agents

Indole derivatives, which share a similar structural motif to “1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane”, have shown potential as antiviral agents . By extension, it’s plausible that this compound could be modified to enhance its affinity to viral proteins, potentially leading to new treatments for viral infections.

Cardiovascular Research

Compounds related to “1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane” have been investigated for their applications in treating cardiovascular diseases . Their ability to interact with biological pathways relevant to heart conditions could make them valuable in the development of new cardiovascular drugs.

Cancer Therapy

There is ongoing research into the use of nitrophenyl derivatives as antitumor agents . The structural features of “1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane” may be leveraged to design novel compounds that can target specific pathways involved in cancer progression.

Chirality and NMR Analysis

The compound’s chiral nature allows for detailed NMR analysis to determine its absolute configuration . This is particularly important in the pharmaceutical industry, where the chirality of a drug molecule can affect its efficacy and safety.

Solvent-Free Reactions

The synthesis of related compounds using “1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane” has been performed without solvents, highlighting its potential for green chemistry applications . Solvent-free reactions are advantageous as they reduce the environmental impact and the risk of contamination in the final product.

Cosmetic Formulations

Derivatives of this compound have found use in cosmetic formulations . The nitrophenyl group could contribute to the antioxidant properties, which are beneficial in skincare products to protect the skin from oxidative stress.

Food Additives

There is also mention of the use of related compounds as food additives . While the direct application of “1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane” in food is unlikely, its derivatives could be synthesized to enhance the nutritional value or stability of food products.

Mecanismo De Acción

Target of Action

The primary target of 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane is the θ-class of glutathione S-transferases (GSTs) . GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .

Mode of Action

1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane interacts with its target, the θ-class of GSTs, by acting as a substrate . It is used to identify many kinetic parameters (Km, Kcat) for hGST T1-1 variants . This interaction results in the activation of the human θ-class glutathione transferase T1-1 enzyme .

Propiedades

IUPAC Name |

1-[2-(4-nitrophenyl)ethyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c17-16(18)13-4-2-12(3-5-13)6-10-15-9-1-7-14-8-11-15/h2-5,14H,1,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWRTKSALBQMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)

![Methyl 3-[(furan-2-ylmethyl)amino]butanoate](/img/structure/B6352352.png)

![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)

![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate](/img/structure/B6352369.png)

![Methyl 3-[(2-methoxyethyl)amino]butanoate](/img/structure/B6352377.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)

![1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352397.png)

![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)

![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)

![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)

![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)

![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)